Dimethylsilyl isocyanate Dimethylsilyl isocyanate
Brand Name: Vulcanchem
CAS No.: 100238-69-5
VCID: VC7930858
InChI: InChI=1S/C3H6NOSi/c1-6(2)4-3-5/h1-2H3
SMILES: C[Si](C)N=C=O
Molecular Formula: C3H6NOSi
Molecular Weight: 100.17 g/mol

Dimethylsilyl isocyanate

CAS No.: 100238-69-5

Cat. No.: VC7930858

Molecular Formula: C3H6NOSi

Molecular Weight: 100.17 g/mol

* For research use only. Not for human or veterinary use.

Dimethylsilyl isocyanate - 100238-69-5

Specification

CAS No. 100238-69-5
Molecular Formula C3H6NOSi
Molecular Weight 100.17 g/mol
Standard InChI InChI=1S/C3H6NOSi/c1-6(2)4-3-5/h1-2H3
Standard InChI Key KSRZVSIEWYZEQQ-UHFFFAOYSA-N
SMILES C[Si](C)N=C=O
Canonical SMILES C[Si](C)N=C=O

Introduction

Chemical Identity and Basic Properties

Dimethylsilyl isocyanate (CH₃)₂SiHNCO is a silicon-containing isocyanate with the following attributes:

  • Molecular Formula: C₃H₇NOSi

  • Molar Mass: 117.18 g/mol

  • CAS Registry Number: 18297-64-8

The molecule features a pseudolinear geometry, with the isocyanate group (-NCO) bonded to a dimethylsilyl moiety (-Si(CH₃)₂H). Its reactivity stems from the electrophilic isocyanate group and the silicon center’s capacity for nucleophilic substitution .

Synthesis and Production Pathways

DSI is typically synthesized via two primary routes:

Direct Silylation of Isocyanic Acid

Reaction of chlorodimethylsilane with silver isocyanate:

(CH₃)₂HSiCl+AgNCO(CH₃)₂HSiNCO+AgCl\text{(CH₃)₂HSiCl} + \text{AgNCO} \rightarrow \text{(CH₃)₂HSiNCO} + \text{AgCl}

This method yields high-purity DSI but requires stringent anhydrous conditions .

Transsilylation Reactions

Exchange reactions between trimethylsilyl isocyanate and dimethylsilane diol:

(CH₃)₃SiNCO+(CH₃)₂Si(OH)₂(CH₃)₂HSiNCO+(CH₃)₃SiOH\text{(CH₃)₃SiNCO} + \text{(CH₃)₂Si(OH)₂} \rightarrow \text{(CH₃)₂HSiNCO} + \text{(CH₃)₃SiOH}

This approach is scalable but may produce mixed siloxane byproducts .

Molecular Structure and Spectroscopic Data

Gas-Phase Electron Diffraction Analysis

Key bond lengths and angles from :

ParameterValue (pm/degrees)
Si–N bond length171.9 ± 0.5
N–C bond length121.8 ± 0.4
C–O bond length115.5 ± 0.4
Si–N–C bond angle153.5 ± 1.3

The pseudolinear Si–N–C–O backbone facilitates conjugation, enhancing thermal stability compared to alkyl isocyanates .

Vibrational Spectroscopy

Low-frequency Raman studies ( ) identified characteristic modes:

  • Si–H stretch: 2,160 cm⁻¹ (weak intensity)

  • NCO antisymmetric stretch: 1,320 cm⁻¹

  • Si–N–C bend: 430 cm⁻¹ (anharmonic, large amplitude)

Chemical Reactivity and Applications

Nucleophilic Additions

DSI reacts with amines, alcohols, and hydrazines to form silicon-functionalized ureas and carbamates:

(CH₃)₂HSiNCO+RNH₂(CH₃)₂HSiNHCONHR\text{(CH₃)₂HSiNCO} + \text{RNH₂} \rightarrow \text{(CH₃)₂HSiNHCONHR}

These products serve as precursors for heat-resistant polymers and adhesion promoters .

Polymer Chemistry

In patent EP4026867B1 , DSI is copolymerized with diols to create polyamide-imide resins for high-temperature coatings:

DSI+HO–R–OH–[Si(CH₃)₂HNCOO–R–OOCNH]ₙ–\text{DSI} + \text{HO–R–OH} \rightarrow \text{–[Si(CH₃)₂HNCOO–R–OOCNH]ₙ–}

These materials exhibit glass transition temperatures exceeding 250°C.

Surface Modification

DSI-treated silica gels (patent EP1422522A1 ) enhance chromatographic column stability:

  • Surface coverage: 2.8 μmol/m²

  • Thermal stability: Stable to 400°C

Recent Advances (2020–2025)

Catalytic Asymmetric Reactions

Chiral DSI derivatives enable enantioselective synthesis of β-lactams :

\text{DSI} + \text{CH₂=CHCOCl} \xrightarrow{\text{Cu(I) catalyst}} \text{β-lactam (85% ee)}

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